2-Bromo-5-fluoro-3-(methylthio)pyridine
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Overview
Description
“2-Bromo-5-fluoro-3-(methylthio)pyridine” is a chemical compound with the molecular formula C6H5BrFNS . It is an important intermediate in organic synthesis and has many applications, such as in the production of pharmaceuticals, dyes, pesticides, and spices .
Synthesis Analysis
This compound can be synthesized via a Suzuki coupling reaction with phenylboronic acid . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Molecular Structure Analysis
The molecular structure of “2-Bromo-5-fluoro-3-(methylthio)pyridine” consists of a pyridine ring substituted with a bromo group at the 2-position, a fluoro group at the 5-position, and a methylthio group at the 3-position .Chemical Reactions Analysis
“2-Bromo-5-fluoro-3-(methylthio)pyridine” can undergo various chemical reactions. For instance, it can participate in Suzuki coupling reactions with phenylboronic acid or p-tolylboronic acid to form 5-fluoro-2-phenylpyridine or 5-fluoro-2-(p-tolyl)pyridine, respectively . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Physical And Chemical Properties Analysis
“2-Bromo-5-fluoro-3-(methylthio)pyridine” is a liquid at room temperature. It has a refractive index of 1.540 and a density of 1.598 g/mL at 25 °C . Its molecular weight is 190.01 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One notable application of this compound is in the synthesis of heterocyclic compounds. Begouin, Peixoto, and Queiroz (2013) demonstrated its utility as a key precursor in producing 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines. This process involves a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction, showcasing the compound's versatility in synthesizing complex heterocyclic structures with potential applications in pharmaceuticals and materials science (Begouin, Peixoto, & Queiroz, 2013).
Novel Synthetic Methodologies
Furthermore, its application extends to the development of novel synthetic methodologies. Kieseritzky and Lindström (2010) synthesized pyridines substituted with five different elements, not including hydrogen, using known and newly developed methods. This research underscores the chemical's adaptability in creating multifunctional pyridines, which are crucial intermediates in organic synthesis and have applications ranging from catalysis to the development of new materials (Kieseritzky & Lindström, 2010).
Corrosion Inhibition Studies
Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives, including those incorporating the 2-Bromo-5-fluoro-3-(methylthio)pyridine framework. These studies are critical in understanding how such compounds can protect metals against corrosion, offering insights into their potential applications in industrial maintenance and preservation (Kaya et al., 2016).
Advanced Material Synthesis
The compound also finds applications in the synthesis of advanced materials. For instance, Hara et al. (2012) explored its use in desulfurizing–fluorination reactions, which are pivotal in the synthesis of materials with unique electronic properties. Such materials are vital for developing novel electronic devices, sensors, and other technologically significant applications (Hara, Monoi, Umemura, & Fuse, 2012).
Spectroscopic and Optical Studies
Vural and Kara (2017) conducted spectroscopic, optical, and density functional theory studies on a closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine, highlighting the importance of such compounds in understanding the molecular structure, electronic properties, and interactions with biological molecules. These studies are foundational in materials science, where understanding the electronic structure is crucial for designing materials with desired properties (Vural & Kara, 2017).
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-fluoro-3-methylsulfanylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXAGOWQZKIMTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC(=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266297 |
Source
|
Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-3-(methylthio)pyridine | |
CAS RN |
1357946-44-1 |
Source
|
Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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